REACTION_CXSMILES
|
[S:1]1[C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.C([Li])CCC.[B:15](OC(C)C)([O:20]C(C)C)[O:16]C(C)C.Cl>C1COCC1.C(Cl)Cl>[S:1]1[C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[C:2]1[B:15]([OH:20])[OH:16]
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=2C1=CN=CC2
|
Name
|
|
Quantity
|
6.64 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.16 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 60 minutes at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 30 minutes at −78° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over a 2 hour period
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The aqueous and organic layers were separated
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated to a volume of 500 mL
|
Type
|
FILTRATION
|
Details
|
a solid precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=2C1=CN=CC2)B(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |